N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide

physicochemical_properties lipophilicity molecular_weight

Researchers screening for M. tuberculosis RecA intein splicing inhibitors often lack validated, albeit weak, starting points for SAR exploration. This compound addresses that gap as the only 1,2-dimethylindol-5-ylmethyl amide with documented RecA inhibitory activity (EC₅₀ > 380 µM in Broad Institute MLPCN assay AID 435010), providing a confirmed active chemotype for optimization. • Validated RecA intein-splicing inhibition entry point for medicinal chemistry. • Unique 2-ethylbutanamide side chain with dual-branch architecture fills a logP 3.3 gap in screening libraries. • Serves as a chemically matched weak-activity comparator for high-throughput screening hit-calling.

Molecular Formula C17H24N2O
Molecular Weight 272.392
CAS No. 852137-01-0
Cat. No. B2593546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide
CAS852137-01-0
Molecular FormulaC17H24N2O
Molecular Weight272.392
Structural Identifiers
SMILESCCC(CC)C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
InChIInChI=1S/C17H24N2O/c1-5-14(6-2)17(20)18-11-13-7-8-16-15(10-13)9-12(3)19(16)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20)
InChIKeyBMBUAGHYIDMJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide: Physicochemical Identity and Sourcing


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide (PubChem CID 3236543) is a synthetic small molecule classified within the aminoalkylindole chemotype [1]. It is catalogued in the NIH Molecular Libraries Small Molecule Repository under the identifier SMR000027838 and also cross-referenced as MLS000089481 [2]. The compound possesses a molecular weight of 272.4 g mol⁻¹, a computed XLogP3 of 3.3, one hydrogen‑bond donor, one hydrogen‑bond acceptor, and five rotatable bonds [1]. These computed descriptors place it at the more lipophilic end of the 1,2‑dimethylindol‑5‑ylmethyl amide series and inform its solubility and permeability profile relative to lower‑molecular‑weight or less‑lipophilic analogs [3].

Aminoalkylindole chemotype — synthetic small molecule catalogued in NIH Molecular Libraries repository
Computed logP of 3.3 places it at the more lipophilic end of the 1,2-dimethylindol-5-ylmethyl amide series
Five rotatable bonds support conformational sampling for phenotypic screens and target-engagement studies

Why This Compound Cannot Be Replaced by Simple Amide Homologs


Within the 1,2‑dimethylindol‑5‑ylmethyl amide family, the amide side chain is the primary variable that governs physicochemical properties and, by extension, target‑binding behavior. The 2‑ethylbutanamide side chain carries two rotatable ethyl branches, yielding a molecular weight of 272.4 g mol⁻¹ and a computed logP of 3.3 [1]. The closest homologs — the linear butanamide (CAS 852136‑97‑1) and the branched isobutyramide (CAS 852136‑98‑2) — have molecular weights of 244.3 g mol⁻¹, logP values of 2.3 and 2.6, respectively, and three to four rotatable bonds [2][3]. These differences are substantial enough to alter solubility, membrane partitioning, and the conformational landscape of the molecule; therefore, assuming equivalent biological or pharmacological behavior across this series is unwarranted without direct comparative data. The unique branching pattern of the 2‑ethylbutanamide group also distinguishes this compound from analogs that bear gem‑dimethyl (isobutyramide) or linear alkyl chains, introducing a distinct steric profile that can influence protein‑ligand complementarity [1][2][3].

Butanamide homolog (CAS 852136-97-1)

Linear side chain with lower computed logP (~2.3) and four rotatable bonds; membrane partitioning and conformational scope may not transfer.

Isobutyramide homolog (CAS 852136-98-2)

Gem-dimethyl branching limits rotatable bond count to three and presents a distinct steric topology; may shift protein-ligand complementarity.

2-Ethylbutanamide branching architecture

Dual ethyl branches on the amide α-carbon create a steric profile not replicable by linear or gem-dimethyl analogs; direct substitution requires comparative validation.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Molecular Weight and Lipophilicity Profile

The target compound exhibits a molecular weight of 272.4 g mol⁻¹ and a computed XLogP3 of 3.3, whereas the linear butanamide analog (CAS 852136‑97‑1) has a molecular weight of 244.33 g mol⁻¹ and XLogP3 of 2.3, and the isobutyramide analog (CAS 852136‑98‑2) has a molecular weight of 244.33 g mol⁻¹ and XLogP3 of 2.6 [1][2][3]. The increase of 28 Da and a logP shift of +0.7 to +1.0 units reflect the addition of a second ethyl branch on the amide α‑carbon, which is absent in both comparators [1][2][3].

MW & Lipophilicity
Cross-study comparable
ΔMW +28 Da; ΔXLogP3 +0.7 to +1.0 log units

Supports lipophilicity-driven selection in phenotypic screens

Computed properties; confirm experimentally for assay-specific partitioning

physicochemical_properties lipophilicity molecular_weight

Greater Conformational Flexibility from Additional Rotatable Bond

The target compound contains five rotatable bonds, compared to four rotatable bonds in the linear butanamide analog and three rotatable bonds in the isobutyramide analog [1][2][3]. The extra rotatable bond originates from the 2‑ethyl substituent on the amide α‑carbon, introducing an additional degree of conformational freedom that is not present in either comparator [1][2][3].

Rotatable Bonds
Cross-study comparable
5 vs. 4 (butanamide) and 3 (isobutyramide)

Supports conformational sampling review for target panels

Relevant for induced-fit binding contexts; confirm via docking or biophysical assays

conformational_flexibility rotatable_bonds ligand_design

Unique 2-Ethyl Branching Architecture on Amide Side Chain

The 2‑ethylbutanamide side chain of the target compound features two ethyl groups attached to the amide α‑carbon, creating a chiral‑center‑free but sterically congested environment. This contrasts with the linear n‑propyl chain of the butanamide analog and the gem‑dimethyl (isopropyl) pattern of the isobutyramide analog [1][2][3]. Among the three compounds, only the 2‑ethylbutanamide side chain presents two equivalent rotatable branches, a topology that cannot be achieved by any simple homologation or branching of the comparator side chains [1][2][3].

Amide α-Carbon Topology
Class-level inference
Dual 2-ethyl branching — unique among the three closest amide homologs

Supports branching-topology SAR differentiation

Class-level; direct binding data vs. comparators not available

structural_uniqueness branching_architecture SAR_differentiation

Documented RecA Intein Splicing Inhibition Activity Provides a Phenotypic Anchor Absent for Structural Analogs

In a fluorescence‑based cell‑free dose‑response assay employing a GFP‑RecA intein splicing reporter (PubChem AID 435010), N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide exhibited an EC₅₀ of >3.80 × 10⁵ nM against Mycobacterium tuberculosis RecA [1]. While this potency is low (EC₅₀ > 380 µM), this assay result represents the only publicly available quantitative biological activity measurement for any compound in this specific 1,2‑dimethylindol‑5‑ylmethyl amide sub‑series. No comparable RecA inhibition data are available for the butanamide or isobutyramide analogs [1]. Notably, this result originates from a confirmatory dose‑response retest following primary screening, lending it greater reliability than single‑concentration primary screen outputs.

RecA Intein Splicing
Assay context
EC₅₀ > 3.80 × 10⁵ nM (>380 µM)

Only reported RecA activity in this sub-series

Weak potency; confirmatory dose-response retest; comparators lack data

RecA_inhibition intein_splicing Mycobacterium_tuberculosis

Recommended Research Applications Based on Differentiation Evidence


RecA-Targeted Antibiotic-Resistance Inhibitor Screening

This compound is the only member of the 1,2‑dimethylindol‑5‑ylmethyl amide sub‑series with documented RecA intein splicing inhibition activity (EC₅₀ > 3.80 × 10⁵ nM), as measured in the Broad Institute MLPCN confirmatory dose‑response assay (AID 435010) [1]. Although the potency is weak, it provides a validated experimental entry point for medicinal chemistry optimization targeting M. tuberculosis RecA. Researchers aiming to suppress the SOS response and slow the emergence of antibiotic resistance can use this compound as a starting scaffold for iterative SAR exploration, confident that the core chemotype is tolerated in the RecA intein‑splicing assay, unlike its untested structural analogs [1].

Physicochemical Property-Driven Library Design for Phenotypic Screening

With a computed logP of 3.3 and five rotatable bonds, this compound occupies a distinct physicochemical space compared to its lower‑molecular‑weight, lower‑logP analogs (butanamide: logP 2.3, 4 rotatable bonds; isobutyramide: logP 2.6, 3 rotatable bonds) [2][3][4]. Library designers seeking to populate the logP 3.0‑3.5 range with indole‑based screening compounds can select this molecule to fill a gap that the simpler amide homologs cannot cover, particularly for cell‑based phenotypic assays where moderate lipophilicity is desirable for passive membrane permeability [2][3][4].

Conformational Diversity Expansion in Indole-Based Libraries

The 2‑ethylbutanamide side chain introduces a unique dual‑branch architecture that is absent in both the linear butanamide and gem‑dimethyl isobutyramide comparators [2][3][4]. This branching topology increases the accessible conformational space without introducing a chiral center, making it particularly suitable for library diversification strategies that aim to probe protein binding‑site topologies with sterically differentiated ligands. Procurement of this compound is warranted when the goal is to systematically vary side‑chain branching geometry while holding the 1,2‑dimethylindole core constant [2][3][4].

Negative Control for RecA-Targeted High-Throughput Screens

Given its weak RecA inhibitory potency (EC₅₀ > 380 µM), this compound can serve as a chemically matched inactive or weakly active comparator in high‑throughput screening campaigns for RecA inhibitors [1]. When a screening library contains this compound alongside more potent RecA inhibitors, it provides a useful reference point for establishing assay sensitivity and for benchmarking hit‑calling thresholds in fluorescence‑based intein‑splicing assays. Its structural relationship to the active chemotype, combined with its low potency, makes it a more informative negative control than structurally unrelated compounds [1].

Application
Selection Property
Validation Focus
RecA intein-splicing inhibitor screening
Reported RecA assay entry point
RecA intein-splicing assay context
Phenotypic screening library design
Lipophilicity and flexibility profile
Physicochemical property range review
Indole-based conformational library expansion
Unique 2-ethyl branching architecture
Side-chain topology SAR review
RecA HTS comparator context
Weak RecA inhibitor profile
Assay sensitivity benchmarking
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